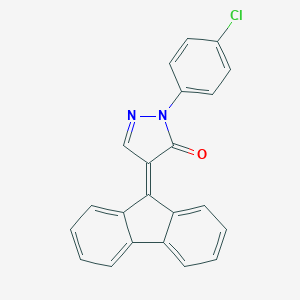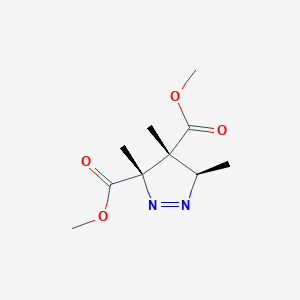
2-(3-ニトロフェニル)-3a,4,7,7a-テトラヒドロ-1H-イソインドール-1,3(2H)-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a nitrophenyl group attached to the isoindole core, which imparts unique chemical and physical properties. Isoindole derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.
科学的研究の応用
2-(3-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials with specific properties.
作用機序
Target of Action
The primary target of 2-(3-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is Penicillin G acylase . This enzyme is produced by the bacterium Escherichia coli . It plays a crucial role in the hydrolysis of penicillin G, a widely used antibiotic, into 6-aminopenicillanic acid and phenylacetic acid .
Mode of Action
It is known that it interacts with its target, penicillin g acylase . The interaction between the compound and its target may result in changes in the enzymatic activity of Penicillin G acylase .
Biochemical Pathways
Given its interaction with penicillin g acylase, it may influence the metabolic pathways related to the breakdown and utilization of penicillin g .
Result of Action
Given its interaction with penicillin g acylase, it may influence the efficacy of penicillin g .
Action Environment
Factors such as ph, temperature, and the presence of other compounds could potentially influence its activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-nitrobenzaldehyde with a suitable amine can lead to the formation of the desired isoindole derivative through a series of condensation and cyclization steps. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial synthesis may also incorporate advanced techniques like microwave-assisted synthesis or catalytic hydrogenation to enhance efficiency and reduce reaction times.
化学反応の分析
Types of Reactions
2-(3-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the isoindole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitro-substituted isoindole derivatives, while reduction can produce amino-substituted isoindole derivatives.
類似化合物との比較
Similar Compounds
2-(3-nitrophenyl)isoindole-1,3-dione: Lacks the tetrahydro structure, leading to different chemical properties.
3-nitrophenyl-1H-isoindole-1,3(2H)-dione: Similar structure but with variations in the position of the nitrophenyl group.
2-(4-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione: Similar compound with a different substitution pattern on the phenyl ring.
Uniqueness
2-(3-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is unique due to its specific substitution pattern and the presence of both nitrophenyl and tetrahydroisoindole moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
2-(3-nitrophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c17-13-11-6-1-2-7-12(11)14(18)15(13)9-4-3-5-10(8-9)16(19)20/h1-5,8,11-12H,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGRFPBBWGWVPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4'S,5'S)-2'-(4-chlorophenyl)-5'-methoxy-4'-phenylspiro[fluorene-9,3'-pyrazolidine]-1'-carbonitrile](/img/structure/B375300.png)
![methyl 3-(bromomethyl)-1-(4-chlorophenyl)-2-cyanospiro[pyrazolidine-5,9'-(9'H)-fluorene]-4-carboxylate](/img/structure/B375302.png)
![Phenyl-(3-phenyl-3,4-diazatricyclo[5.2.1.02,6]dec-4-en-5-yl)diazene](/img/structure/B375304.png)
![5,5,11,11-Tetraphenyl-3,4,9,10-tetraazatetracyclo[5.5.1.0~2,6~.0~8,12~]trideca-3,9-diene](/img/structure/B375307.png)
![1-{4-Nitrophenyl}-3-(4-methoxyphenyl)-1,3a,8,8a-tetrahydroindeno[2,1-c]pyrazole](/img/structure/B375308.png)
![Ethyl 6-methyl-2-oxo-4-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B375313.png)
![3,4,5-trimethoxy-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide](/img/structure/B375314.png)


![ethyl 5-[(2-ethoxy-2-oxo-N-phenylethanehydrazonoyl)imino]-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate](/img/structure/B375317.png)

